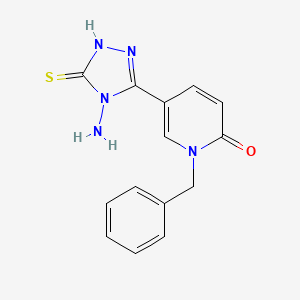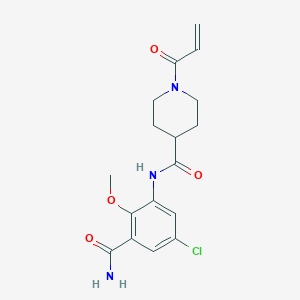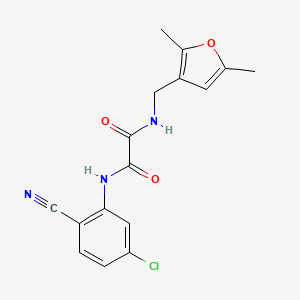![molecular formula C22H24N2O5S2 B2827019 2-(1-ethyl-3-methyl-7-oxo-1,7-dihydro-6H-pyrazolo[3,4-c]pyridin-6-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 1189374-72-8](/img/structure/B2827019.png)
2-(1-ethyl-3-methyl-7-oxo-1,7-dihydro-6H-pyrazolo[3,4-c]pyridin-6-yl)-N-(pyridin-3-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound appears to contain a pyrazolo[3,4-c]pyridine core, which is a bicyclic system with a pyrazole ring fused to a pyridine ring. It also has an acetamide group attached to one of the rings .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would include a bicyclic system (pyrazolo[3,4-c]pyridine), along with various substituents including an ethyl group, a methyl group, and an acetamide group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazolo[3,4-c]pyridine core and the various substituents. The acetamide group, for example, could potentially undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by these structural features .Aplicaciones Científicas De Investigación
Taste Enhancement
The compound has demonstrated taste-enhancing properties. Specifically, a novel taste-enhancer called N’-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl) oxamide (DE) was synthesized from this compound. Human sensory evaluation revealed that DE significantly enhanced kokumi, umami, and salt tastes by 66.4%, 56.6%, and 26.2%, respectively. Electronic tongue results supported these findings, making DE a promising taste enhancer .
Antibacterial Research
While not directly related to the compound itself, its structural features could inspire the development of antibacterial agents. Investigating modifications or derivatives of this compound may lead to novel antibiotics, especially considering the global challenge of antibiotic resistance .
Ionic Liquids
Ionic liquids play a crucial role in green chemistry and sustainable processes. The compound’s structure contains imidazole moieties, which are common components in ionic liquids. Researchers might explore its potential as a building block for designing new ionic liquids with specific properties, such as solubility, conductivity, and catalytic activity .
Coordination Polymers
The compound’s functional groups could serve as ligands in coordination polymers. For instance, 1-ethyl-3-methylimidazolium bromide has been used as a solvent in the synthesis and crystallization of a coordination polymer, (EMI)[Cd(BTC)], where BTC represents benzene-1,3,5-tricarboxylate. Investigating similar coordination complexes involving our compound could yield interesting materials with diverse applications .
Drug Discovery
Given its unique structure, the compound might be a starting point for drug discovery. Computational studies, molecular docking, and structure-activity relationship analyses could identify potential targets or pathways affected by this compound. Researchers could explore its interactions with receptors, enzymes, or other biomolecules to uncover therapeutic applications .
Materials Science
The compound’s aromatic and heterocyclic features make it interesting for materials science. Researchers could investigate its use in organic electronics, sensors, or functional materials. By modifying its substituents or incorporating it into polymer matrices, novel materials with tailored properties may emerge .
Propiedades
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S2/c1-15-5-8-18(9-6-15)31(26,27)24(2)19-11-12-30-21(19)22(25)23-14-16-13-17(28-3)7-10-20(16)29-4/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONBYOGPFYBWKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde](/img/structure/B2826936.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide](/img/structure/B2826939.png)
![N-[4-(4-Tert-butylphenyl)cyclohexyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2826942.png)


![(E)-2-(benzo[d]oxazol-2-yl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile](/img/structure/B2826945.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-fluoro-4-methylphenyl)methanone](/img/structure/B2826946.png)



![N-(3-chlorophenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2826952.png)
![N-[(2Z)-6-(aminosulfonyl)-3-(2-methoxyethyl)-1,3-benzothiazol-2(3H)-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2826955.png)
![N-cyclopentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2826957.png)
